molecular formula C7H12BrCl2N3 B13454699 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B13454699
M. Wt: 289.00 g/mol
InChI Key: OJBAOGHTYFXDQV-UHFFFAOYSA-N
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Description

2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves the bromination of 1-methylimidazo[4,5-c]pyridine. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazo[4,5-c]pyridine: The parent compound without the bromine substitution.

    2-chloro-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A similar compound with a chlorine atom instead of bromine.

    2-iodo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A similar compound with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s biological activity and interactions with molecular targets.

Properties

Molecular Formula

C7H12BrCl2N3

Molecular Weight

289.00 g/mol

IUPAC Name

2-bromo-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride

InChI

InChI=1S/C7H10BrN3.2ClH/c1-11-6-2-3-9-4-5(6)10-7(11)8;;/h9H,2-4H2,1H3;2*1H

InChI Key

OJBAOGHTYFXDQV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)N=C1Br.Cl.Cl

Origin of Product

United States

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